
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form complexes with metal ions, making it useful in various chemical and industrial applications. It is often used in analytical chemistry for the determination of metal ions due to its strong chelating properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid typically involves the sulfonation of 4,7-Diphenyl-1,10-phenanthroline. One common method includes the reaction of 4,7-Diphenyl-1,10-phenanthroline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted phenanthrolines, depending on the reaction conditions and reagents used.
科学的研究の応用
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: Utilized in the manufacturing of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in various applications, including catalysis, metal ion detection, and therapeutic uses.
類似化合物との比較
Similar Compounds
4,7-Diphenyl-1,10-phenanthroline: Lacks the sulfonic acid group, making it less soluble in water but still useful as a ligand.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional methyl groups, which can affect its binding properties and solubility.
Bathocuproinedisulfonic acid disodium salt: Similar structure with additional sulfonic acid groups, enhancing its solubility and metal-binding capacity.
Uniqueness
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous environments and in applications requiring high solubility and strong metal-binding properties.
特性
分子式 |
C24H16N2O3S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
4,7-diphenyl-1,10-phenanthroline-5-sulfonic acid |
InChI |
InChI=1S/C24H16N2O3S/c27-30(28,29)21-15-20-18(16-7-3-1-4-8-16)11-13-25-23(20)24-22(21)19(12-14-26-24)17-9-5-2-6-10-17/h1-15H,(H,27,28,29) |
InChIキー |
HNBWLQGEVHHGIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C(C4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



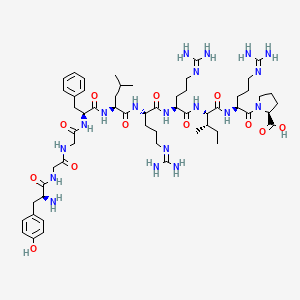

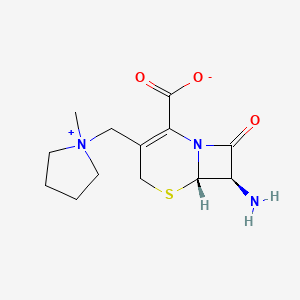
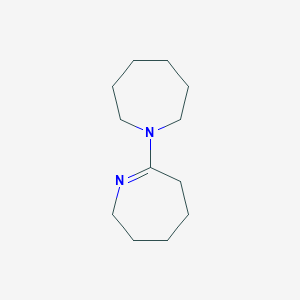

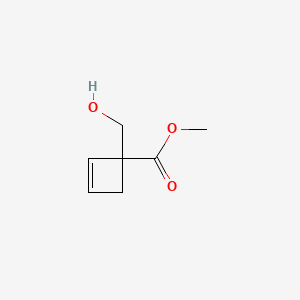
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
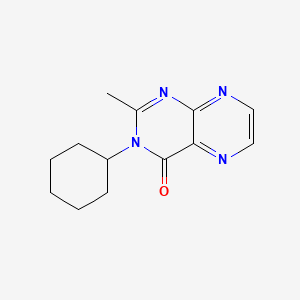

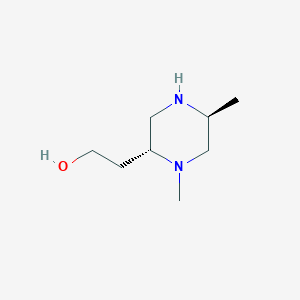
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
